molecular formula C9H6ClN3O3 B1597782 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one CAS No. 68159-07-9

1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Cat. No.: B1597782
CAS No.: 68159-07-9
M. Wt: 239.61 g/mol
InChI Key: DEEUMCDEYWSONU-UHFFFAOYSA-N
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Description

1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a nitro group at the 5-position, a chloro group at the 3-position, and an acetyl group at the 1-position of the indazole ring. These substitutions confer unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 1-acetyl-3-chloroindazole using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group at the 3-position can participate in nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Reduction: 1-acetyl-3-chloro-5-aminoindazole.

    Substitution: 1-acetyl-3-alkoxy-5-nitroindazole.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Comparison with Similar Compounds

    Indazole: The parent compound without any substitutions.

    1-acetylindazole: Lacks the chloro and nitro groups.

    3-chloroindazole: Lacks the acetyl and nitro groups.

    5-nitroindazole: Lacks the acetyl and chloro groups.

Uniqueness: 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one is unique due to the presence of all three functional groups (acetyl, chloro, and nitro) on the indazole ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-chloro-5-nitroindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3/c1-5(14)12-8-3-2-6(13(15)16)4-7(8)9(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEUMCDEYWSONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218334
Record name Indazole, 1-acetyl-3-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68159-07-9
Record name Indazole, 1-acetyl-3-chloro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068159079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indazole, 1-acetyl-3-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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